molecular formula C15H16N4S B13455630 (R)-3-(((5-Phenylthiazol-2-yl)amino)methyl)pyrrolidine-1-carbonitrile

(R)-3-(((5-Phenylthiazol-2-yl)amino)methyl)pyrrolidine-1-carbonitrile

Cat. No.: B13455630
M. Wt: 284.4 g/mol
InChI Key: XRKWRSYZFZXPNK-GFCCVEGCSA-N
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Description

®-3-(((5-Phenylthiazol-2-yl)amino)methyl)pyrrolidine-1-carbonitrile is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(((5-Phenylthiazol-2-yl)amino)methyl)pyrrolidine-1-carbonitrile typically involves multi-step organic reactions. One common approach might include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a substitution reaction.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction involving an amine and a nitrile group.

    Final Coupling: The final step involves coupling the thiazole and pyrrolidine rings through an amine linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl group.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially on the phenyl ring or the thiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(((5-Phenylthiazol-2-yl)amino)methyl)pyrrolidine-1-carbonitrile can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its interactions with various biomolecules, potentially serving as a ligand in binding studies.

Medicine

In medicine, the compound could be investigated for its pharmacological properties, such as its potential as a therapeutic agent.

Industry

In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for ®-3-(((5-Phenylthiazol-2-yl)amino)methyl)pyrrolidine-1-carbonitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(((5-Phenylthiazol-2-yl)amino)methyl)pyrrolidine-1-carboxamide
  • ®-3-(((5-Phenylthiazol-2-yl)amino)methyl)pyrrolidine-1-carboxylate

Uniqueness

The uniqueness of ®-3-(((5-Phenylthiazol-2-yl)amino)methyl)pyrrolidine-1-carbonitrile lies in its specific structural features, such as the combination of the thiazole and pyrrolidine rings, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C15H16N4S

Molecular Weight

284.4 g/mol

IUPAC Name

(3R)-3-[[(5-phenyl-1,3-thiazol-2-yl)amino]methyl]pyrrolidine-1-carbonitrile

InChI

InChI=1S/C15H16N4S/c16-11-19-7-6-12(10-19)8-17-15-18-9-14(20-15)13-4-2-1-3-5-13/h1-5,9,12H,6-8,10H2,(H,17,18)/t12-/m1/s1

InChI Key

XRKWRSYZFZXPNK-GFCCVEGCSA-N

Isomeric SMILES

C1CN(C[C@H]1CNC2=NC=C(S2)C3=CC=CC=C3)C#N

Canonical SMILES

C1CN(CC1CNC2=NC=C(S2)C3=CC=CC=C3)C#N

Origin of Product

United States

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